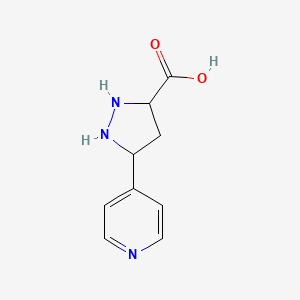
3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- typically involves the reaction of appropriate pyrazole and pyridine derivatives under controlled conditions. One common method includes the cyclization of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the carboxylic acid and pyridinyl groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or acyl groups .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
3-Methyl-1H-pyrazole-5-carboxylic acid: Used as a D-amino acid oxidase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Explored for their biomedical applications.
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 5-(4-pyridinyl)- stands out due to its unique combination of pyrazole and pyridine rings, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .
Biological Activity
3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride, a compound characterized by its unique pyrazole structure and pyridine substitution, has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- Structure : The compound features a pyrazole ring with a carboxylic acid group and a pyridine moiety, which significantly influences its biological properties.
Biological Activities
This compound exhibits a range of biological activities, making it a subject of pharmacological research:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies report IC₅₀ values comparable to standard anti-inflammatory drugs such as celecoxib .
- Antimicrobial Properties : In vitro assays have demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial and fungal strains. The presence of the pyridine ring enhances its interaction with microbial targets .
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential using methods like DPPH and ABTS assays. Results indicate moderate antioxidant activity, suggesting potential applications in combating oxidative stress .
- Insecticidal Effects : Research has indicated that certain derivatives of pyrazole compounds exhibit insecticidal properties, making them candidates for agricultural applications .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The reaction begins with the condensation of hydrazine with 4-pyridinecarboxaldehyde to form an intermediate hydrazone, which is subsequently cyclized under acidic conditions to yield the pyrazole structure.
- Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods, including the use of Grignard reagents or direct carboxylation techniques.
- Hydrochloride Salt Formation : To enhance solubility and stability, the compound is often converted into its hydrochloride salt form.
Case Studies and Research Findings
Several studies highlight the biological potential and applications of this compound:
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX or LDH, altering their conformation and inhibiting their activity.
- Receptor Modulation : It can interact with various receptors involved in inflammatory pathways, potentially modulating signal transduction processes.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-pyridin-4-ylpyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5H2,(H,13,14) |
InChI Key |
ADSHDTCOEXBMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















